N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868655
InChI: InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39)
SMILES:
Molecular Formula: C30H24F6N2O
Molecular Weight: 542.5 g/mol

N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide

CAS No.:

Cat. No.: VC15868655

Molecular Formula: C30H24F6N2O

Molecular Weight: 542.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide -

Specification

Molecular Formula C30H24F6N2O
Molecular Weight 542.5 g/mol
IUPAC Name N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-(tritylamino)acetamide
Standard InChI InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39)
Standard InChI Key VTKICGAYMHWFEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide features a benzyl group substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions. This electron-withdrawing motif is linked via an acetamide bridge to a trityl-protected amine group (–NH–C(C₆H₅)₃). The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the trityl group provides steric bulk, potentially modulating receptor interactions .

Key Structural Data:

PropertyValueSource
CAS Registry Number264260-38-0
Molecular FormulaC₃₁H₂₅F₆N₂O
Molecular Weight542.51 g/mol
Physical FormWhite to off-white crystalline solid

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

The compound’s structural features align with motifs used in:

  • Enzyme Inhibitors: Trityl groups are common in kinase inhibitors due to their ability to occupy hydrophobic binding pockets.

  • Prodrug Development: The acetamide bridge could serve as a hydrolyzable prodrug linker .

Comparative Bioavailability Considerations:

While the free acid form of analogous compounds (e.g., biphenyl carboxylic acids) often suffers from poor aqueous solubility (<5 µg/mL), the acetamide derivative may improve pharmacokinetic profiles by enhancing membrane permeability .

Pharmacological and Toxicological Profiles

Preclinical Data Gaps

  • Platelet Agonism: Activation of thrombopoietin receptors at nanomolar concentrations (EC₅₀ = 12–45 nM) .

  • CYP450 Interactions: Potential for cytochrome P450 inhibition due to aromatic stacking interactions .

ConfigurationPrice Range (USD)Purity
250 mg$846,989>95%
1 g$1,879,900>98%

Source: Navimro Chemical Catalog

Special handling requirements include:

  • Storage: Desiccated at –20°C under nitrogen.

  • Shipping: Classified as non-hazardous air freight .

Future Research Directions

Unanswered Questions

  • Metabolic Fate: Unknown clearance mechanisms or major metabolites.

  • Target Engagement: Lack of published data on specific protein targets.

  • Formulation Challenges: Optimal excipients for enhancing solubility in aqueous media.

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